Product packaging for des-His1-[Glu9]-Glucagon (1-29) amide(Cat. No.:)

des-His1-[Glu9]-Glucagon (1-29) amide

Cat. No.: B10785916
M. Wt: 3358.7 g/mol
InChI Key: RVXSASLSNHDASC-UHFFFAOYSA-N
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Description

Contextualization as a Glucagon (B607659) Receptor Antagonist in Peptide Hormone Research

Des-His1-[Glu9]-Glucagon (1-29) amide is recognized as a potent and specific antagonist of the glucagon receptor. medchemexpress.eu In the field of peptide hormone research, such antagonists are invaluable for elucidating the physiological functions of their endogenous counterparts. By selectively inhibiting the effects of glucagon, this compound has enabled researchers to investigate the hormone's role in glucose homeostasis and the pathophysiology of conditions like diabetes mellitus. nih.gov Its development marked a significant step forward in creating tools to probe the glucagon signaling system. The antagonist has a pA2 value of 7.2 for the inhibition of glucagon-induced adenylyl cyclase activation in rat liver membranes, indicating its significant antagonistic potency. tocris.comrndsystems.com

Historical Perspective on its Discovery and Early Characterization as an Antagonist

The design and synthesis of this compound emerged from efforts to understand the structure-activity relationships of the glucagon molecule. azregents.edu Early research focused on modifying the native 29-amino acid sequence of glucagon to identify regions critical for receptor binding and signal transduction. The removal of the N-terminal histidine (des-His1) and the substitution of aspartate at position 9 with glutamate (B1630785) ([Glu9]) were key modifications that led to the creation of this potent antagonist. nih.govcymitquimica.com

Initial characterization studies demonstrated that while the analog could bind to the glucagon receptor, it failed to activate adenylyl cyclase, the classical signaling pathway for glucagon. nih.gov In fact, it was shown to competitively inhibit the glucagon-stimulated activation of this enzyme. acs.org Further in vitro and in vivo experiments confirmed its antagonistic properties. For instance, it was found to block glucagon-induced hyperglycemia in rabbits and reduce the elevated blood glucose levels in animal models of diabetes. nih.govtocris.combio-techne.com These early findings established this compound as a critical tool for studying the biological effects of glucagon. nih.gov

Detailed Research Findings

Investigations into the mechanism of action of this compound have revealed key differences in how it interacts with the glucagon receptor compared to the native hormone. nih.govpnas.org Studies using radiolabeled peptides have shown that the antagonist binds to hepatocytes through a single first-order process, whereas glucagon's association is more complex. nih.govpnas.orgnih.gov

A significant finding is that the binding of the antagonist to its receptor is independent of magnesium and GTP, which are crucial for the conformational changes required for receptor activation by glucagon. nih.govpnas.orgbertin-bioreagent.com This suggests that the antagonist locks the receptor in an inactive state, preventing the downstream signaling cascade that leads to adenylyl cyclase stimulation. nih.govpnas.org While it does not stimulate cyclic AMP production, some studies have indicated that it can activate a separate pathway involving the release of inositol (B14025) phosphates. nih.gov

The table below summarizes key characteristics of this compound based on research findings:

PropertyFinding
Receptor Binding Binds to the glucagon receptor with approximately 40% of the affinity of native glucagon. nih.gov
Adenylyl Cyclase Activation Does not stimulate adenylyl cyclase activity, even at high concentrations. nih.govtocris.com
Inhibition of Glucagon Action Competitively inhibits glucagon-stimulated adenylyl cyclase activation. acs.org
In Vivo Efficacy Blocks glucagon-induced hyperglycemia in normal rabbits and reduces hyperglycemia in diabetic rats. nih.govtocris.combio-techne.com
Second Messenger Pathway May activate the release of inositol phosphates. nih.gov
Effect on Insulin (B600854) Release Enhances glucose-stimulated insulin release from pancreatic islet cells. medchemexpress.eunih.govtocris.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C148H221N41O47S B10785916 des-His1-[Glu9]-Glucagon (1-29) amide

Properties

IUPAC Name

5-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C148H221N41O47S/c1-70(2)54-95(131(221)171-94(49-53-237-11)130(220)179-102(61-111(154)202)140(230)188-117(74(8)194)120(155)210)174-135(225)101(60-81-64-162-86-29-19-18-28-84(81)86)178-128(218)92(43-47-110(153)201)172-144(234)116(72(5)6)187-138(228)99(56-77-24-14-12-15-25-77)177-136(226)103(62-114(206)207)180-127(217)91(42-46-109(152)200)165-121(211)73(7)164-124(214)88(31-22-51-160-147(156)157)167-125(215)89(32-23-52-161-148(158)159)169-142(232)106(68-192)184-137(227)104(63-115(208)209)181-132(222)96(55-71(3)4)173-133(223)97(58-79-33-37-82(197)38-34-79)175-126(216)87(30-20-21-50-149)168-141(231)105(67-191)183-134(224)98(59-80-35-39-83(198)40-36-80)176-129(219)93(44-48-113(204)205)170-143(233)107(69-193)185-146(236)119(76(10)196)189-139(229)100(57-78-26-16-13-17-27-78)182-145(235)118(75(9)195)186-112(203)65-163-123(213)90(41-45-108(151)199)166-122(212)85(150)66-190/h12-19,24-29,33-40,64,70-76,85,87-107,116-119,162,190-198H,20-23,30-32,41-63,65-69,149-150H2,1-11H3,(H2,151,199)(H2,152,200)(H2,153,201)(H2,154,202)(H2,155,210)(H,163,213)(H,164,214)(H,165,211)(H,166,212)(H,167,215)(H,168,231)(H,169,232)(H,170,233)(H,171,221)(H,172,234)(H,173,223)(H,174,225)(H,175,216)(H,176,219)(H,177,226)(H,178,218)(H,179,220)(H,180,217)(H,181,222)(H,182,235)(H,183,224)(H,184,227)(H,185,236)(H,186,203)(H,187,228)(H,188,230)(H,189,229)(H,204,205)(H,206,207)(H,208,209)(H4,156,157,160)(H4,158,159,161)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXSASLSNHDASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C148H221N41O47S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3358.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Pharmacology of Des His1 Glu9 Glucagon 1 29 Amide

Glucagon (B607659) Receptor (GCGR) Binding Dynamics

The initial and critical step in the action of des-His1-[Glu9]-Glucagon (1-29) amide is its binding to the glucagon receptor (GCGR), a Class B G-protein coupled receptor. genecards.org This interaction is characterized by specific binding dynamics that differentiate it from the natural ligand, glucagon.

Characterization of Binding Affinity and Specificity to GCGR

This compound has been demonstrated to be a competitive antagonist of the glucagon receptor. acs.org It binds with notable affinity to the GCGR, although this affinity can vary depending on the experimental system. For instance, in studies using rat liver plasma membranes, the analog exhibited a binding affinity that was approximately 40% of that of native glucagon. nih.gov In another study utilizing human GCGR-expressing cell membranes, the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the binding of radiolabeled glucagon, was found to be approximately 15% of the potency of native glucagon. acs.org This competitive binding to the GCGR is the basis for its antagonistic activity, as it effectively blocks the binding of the endogenous agonist, glucagon.

ParameterValueCell SystemReference
Binding Affinity vs. Glucagon~40%Rat Liver Plasma Membranes nih.gov
IC50 vs. Glucagon~15% potencyhGCGR-expressing Cell Membranes acs.org

Kinetic Analysis of Ligand-Receptor Association and Dissociation in Cellular Systems

The kinetics of how this compound associates with and dissociates from the GCGR provide further insight into its mechanism of action. Studies using intact hepatocytes have revealed that the antagonist binds to the receptor through a single first-order process. nih.govnih.gov This is in contrast to glucagon itself, which exhibits a more complex binding process that can only be described by the sum of two first-order processes. nih.govnih.gov

Furthermore, the dissociation of the antagonist from intact hepatocytes in a buffer solution is complete, whereas the dissociation of the agonist, glucagon, is not. nih.govpnas.org This suggests a more reversible binding interaction for the antagonist compared to the natural ligand. At a steady state, the antagonist binds to intact hepatocytes according to a single binding isotherm, a characteristic also observed for both the agonist and antagonist in permeabilized hepatocytes. nih.govnih.gov Glucagon, however, binds to the intact cell system with two distinct apparent dissociation constants. nih.govnih.gov

Independence of Binding from Divalent Cations (Mg2+) and Guanine (B1146940) Nucleotides (GTP)

A key feature of the binding of this compound to the GCGR is its independence from the influence of divalent cations like magnesium (Mg2+) and guanine nucleotides such as guanosine (B1672433) triphosphate (GTP). nih.govpnas.orgbertin-bioreagent.com Research on saponin-permeabilized hepatocytes has shown that the interaction of the antagonist with the receptor is not affected by the addition of GTP or the removal of Mg2+. nih.govnih.gov This is a significant departure from the binding of glucagon, which is considerably modified by the presence of these molecules. nih.govnih.gov This independence suggests that the antagonist stabilizes a conformation of the receptor that does not efficiently couple to G proteins, which is a critical step in signal transduction for agonists.

Post-Receptor Signal Transduction Pathways

Following receptor binding, the cellular response is determined by the subsequent activation or inhibition of intracellular signaling pathways. This compound primarily functions by inhibiting the canonical glucagon signaling pathway.

Mechanism of Inhibition of Glucagon-Induced Adenylyl Cyclase Activation

The primary mechanism of action for this compound as an antagonist is its ability to inhibit the glucagon-stimulated activation of adenylyl cyclase. rndsystems.combio-techne.comtocris.com This inhibition has been quantified with a pA2 value of 7.2 in rat liver membranes. rndsystems.combio-techne.comtocris.comfishersci.com The pA2 value is a measure of the potency of an antagonist, with a higher value indicating greater potency. By binding to the GCGR without initiating the conformational changes necessary for G protein activation, the antagonist effectively prevents glucagon from stimulating adenylyl cyclase to produce cyclic AMP (cAMP). nih.govpnas.org

ParameterValueSystemReference
pA27.2Rat Liver Membranes rndsystems.combio-techne.comtocris.comfishersci.com
pA27.25Isolated Rat Liver Membranes bertin-bioreagent.com
pA28.20Sensitive cAMP assay arizona.edu

Investigation of Intrinsic Agonist Activity and Lack Thereof in Specific Assays

While primarily classified as an antagonist, the potential for this compound to exhibit some level of intrinsic agonist activity has been a subject of investigation. In many standard assays, it displays no agonist activity, meaning it does not stimulate adenylyl cyclase on its own. nih.govrndsystems.combio-techne.comtocris.com However, some more sensitive modern assays using engineered cells that overexpress the human GCGR have detected low levels of residual agonism. acs.org It is important to note that while it does not activate the adenylyl cyclase pathway, there is evidence that it can activate a second pathway involving the release of inositol (B14025) phosphates. nih.gov This suggests a degree of functional selectivity, where the analog can antagonize one pathway while weakly activating another.

Stimulation of Inositol Phospholipid Turnover by Phospholipase C

While this compound is classified as a glucagon receptor antagonist due to its inhibition of glucagon-stimulated adenylyl cyclase activity, it exhibits a more complex signaling profile. tocris.combio-techne.com Research has demonstrated that this peptide does not render the receptor entirely inert. Instead, it acts as a biased agonist, selectively activating alternative signaling pathways.

Specifically, studies have shown that this compound stimulates the breakdown of inositol phospholipids (B1166683) through the activation of Phospholipase C (PLC). bertin-bioreagent.comnih.gov This action is distinct from the canonical glucagon signaling cascade, which primarily involves the Gαs-protein-mediated activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). nih.govmdpi.com The antagonist binds to glucagon receptors in hepatocytes and, while failing to stimulate cAMP release, initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). bertin-bioreagent.comnih.gov This IP3-mediated pathway is crucial for mobilizing intracellular calcium stores, a key signaling event in various cellular processes. nih.govnih.gov

This selective activation of the PLC pathway without engaging the adenylyl cyclase system highlights the peptide's role as a biased ligand, capable of parsing the signaling potential of the glucagon receptor.

Table 1: Signaling Activity of this compound

Signaling Pathway Effect of Glucagon (Agonist) Effect of this compound (Antagonist)
Adenylyl Cyclase / cAMP Production Stimulation No stimulation / Inhibition of glucagon-induced stimulation nih.gov
Inositol Phospholipid Turnover (PLC) Stimulation nih.gov Stimulation bertin-bioreagent.comnih.gov

Receptor Conformation and Functional States

The dual signaling capabilities of this compound underscore the sophisticated nature of G protein-coupled receptor (GPCR) activation. The glucagon receptor, like other GPCRs, is not a simple binary switch but a dynamic protein capable of adopting multiple conformational states. Each state can have a differential ability to couple with various downstream signaling proteins. The binding of a ligand, whether an agonist or an antagonist, selects for or stabilizes a specific subset of these conformational states, thereby dictating the cellular response.

Analysis of Antagonist-Induced Conformational Changes in the Glucagon Receptor

The binding characteristics of this compound to the glucagon receptor are fundamentally different from those of the native agonist, glucagon, suggesting the stabilization of a distinct receptor conformation.

Studies using radiolabeled peptides in hepatocytes have revealed these differences:

Binding Kinetics: The antagonist binds to hepatocytes through a single first-order process. In contrast, the association of glucagon follows a more complex model, described by the sum of two first-order processes. nih.govpnas.org

Guanine Nucleotide and Divalent Ion Dependency: The interaction of the antagonist with the receptor is not affected by the presence of GTP or the absence of Mg²⁺. nih.govpnas.orgnih.gov This is a critical distinction from glucagon, whose binding is significantly modified by these factors, which are essential for G-protein coupling and activation. nih.govpnas.org

Dissociation: The antagonist fully dissociates from intact hepatocytes, whereas the dissociation of the agonist, glucagon, is incomplete, suggesting a different, less tightly coupled interaction state. nih.govpnas.org

These findings indicate that this compound binds to a form of the glucagon receptor that is uncoupled from the G-protein complex responsible for adenylyl cyclase activation. This antagonist-induced conformation prevents the subsequent structural rearrangements, such as the outward movement of transmembrane helix 6 (TM6), that are required for Gαs engagement and the canonical signaling cascade. nih.govnih.gov

Table 2: Comparative Binding Characteristics at the Glucagon Receptor

Binding Parameter Glucagon (Agonist) This compound (Antagonist)
Association Kinetics Sum of two first-order processes nih.govpnas.org Single first-order process nih.govpnas.org
GTP Dependency Significant nih.govpnas.org Insignificant nih.govpnas.orgnih.gov
Mg²⁺ Dependency Significant nih.govpnas.org Insignificant nih.govpnas.orgnih.gov
Dissociation Incomplete nih.govpnas.org Complete nih.govpnas.org

Implications for Multi-State Models of G Protein-Coupled Receptor (GPCR) Activation

The distinct signaling profile of this compound provides strong evidence for multi-state models of GPCR activation. Classical two-state models (inactive vs. active) are insufficient to explain how a single ligand can antagonize one pathway while activating another.

The behavior of this peptide antagonist supports an extension of the ternary complex model, which posits that receptors can exist in multiple, distinct, and functionally active conformational states. acs.org In this framework:

An inactive state (R) is prevalent in the absence of a ligand.

An agonist (like glucagon) stabilizes a conformation (R* ) that is competent to bind and activate the Gαs protein, leading to cAMP production.

An antagonist (like this compound) stabilizes a different conformation (R' ). This R' state is incapable of activating Gαs but is able to productively engage with and activate the Gαq protein, which in turn activates Phospholipase C. bertin-bioreagent.comnih.gov

The model presented by researchers suggests that the antagonist-receptor complex fails to undergo the "sequential adjustments" necessary for stimulating adenylyl cyclase. nih.govpnas.org This implies that the receptor is "locked" in a conformation that is active for one pathway but inactive for another. This phenomenon, known as biased agonism or functional selectivity, has profound implications for drug design, suggesting that ligands can be developed to selectively modulate specific downstream pathways of a single receptor, thereby fine-tuning therapeutic effects and potentially avoiding unwanted side effects.

Structure Activity Relationship Sar Studies of Des His1 Glu9 Glucagon 1 29 Amide

Role of N-terminal His1 Deletion in Antagonistic Activity

The N-terminal histidine residue (His1) of native glucagon (B607659) is crucial for initiating the signal transduction cascade upon receptor binding. Seminal studies in the field demonstrated that the removal of this single amino acid is a critical first step in converting glucagon from an agonist to an antagonist. nih.govacs.org This modification, yielding des-His1-glucagon, leads to a peptide that can still bind to the glucagon receptor but fails to activate adenylyl cyclase effectively. nih.govnih.gov

The interaction between His1 and Asp9 in the native peptide is believed to be essential for mediating the biological response. nih.gov Deleting His1 disrupts this intramolecular coupling, which in turn prevents the conformational changes in the receptor necessary for activating the downstream signaling pathway. nih.govpnas.org However, the deletion of His1 alone is not sufficient to create a full antagonist; the resulting analog, while antagonistic, often retains some partial agonist activity. acs.orgsci-hub.box Further modifications are necessary to abolish this residual agonism and enhance antagonistic potency.

Criticality of Glu9 Substitution for Receptor Affinity and Functional Shift

A pivotal modification in the design of this antagonist is the substitution of the native aspartic acid at position 9 (Asp9) with glutamic acid (Glu9). nih.gov This change was initially informed by comparative studies between glucagon and secretin, a related peptide hormone where glutamic acid is naturally present at the equivalent position. nih.govpnas.org Research has shown that any substitution for Asp9 in glucagon results in a dramatic decrease in the peptide's ability to transmit a biological signal, while largely preserving its ability to bind to the receptor. nih.gov

This uncoupling of receptor binding from biological activity is central to the antagonist's function. nih.gov The combination of deleting His1 and replacing Asp9 with Glu9 acts synergistically to virtually eliminate agonist activity. nih.gov While a single modification of either His1 or Asp9 reduces cyclase activity significantly, making both changes in tandem leads to a near-complete loss of intrinsic activity. nih.gov The resulting des-His1-[Glu9]glucagon analog binds to the glucagon receptor with high affinity but is incapable of inducing the necessary conformational state for adenylyl cyclase activation, thereby acting as a competitive inhibitor of native glucagon. nih.govnih.gov Studies have shown this analog binds with approximately 40% of the affinity of native glucagon to rat liver membranes but shows no detectable adenylyl cyclase activation. nih.govnih.gov

Impact of C-terminal Amidation on Peptide Activity

The final key modification in creating des-His1-[Glu9]-Glucagon (1-29) amide is the amidation of the C-terminus. In native glucagon, the C-terminal residue (Thr29) has a free carboxyl group. The introduction of an amide group at this position is a common strategy in peptide chemistry to increase stability against carboxypeptidases and to mimic the post-translational modifications of many naturally occurring peptide hormones.

Examination of Other Amino Acid Residue Modifications and Their Pharmacological Consequences

Building on the discovery of this compound, further research has explored other modifications to refine its pharmacological properties. These studies aim to enhance potency, achieve full antagonism, and improve selectivity.

One avenue of investigation has been the sequential shortening of the N-terminus beyond the first residue. While this compound (also referred to as glucagon(2-29) amide) is a potent antagonist, it can exhibit low-potency partial agonism. acs.orgsci-hub.box Further truncations, such as deleting the first five amino acids to create [Glu9]glucagon(6-29) amide, have been shown to produce full antagonists with no residual agonist activity, albeit sometimes with reduced binding affinity compared to the des-His1 analog. acs.orgsci-hub.box

Modifications at other key positions have also been evaluated. The substitution of Phenylalanine at position 6 (Phe6) is one such example. The analog [desHis1, desPhe6, Glu9]glucagon amide was also identified as a glucagon antagonist. sci-hub.box Additionally, various surrogates for glutamic acid at position 9 have been tested in the des-His1 background to probe the structural requirements at this site.

The following table summarizes the receptor binding affinities and functional activities of selected analogs compared to native glucagon and the parent antagonist.

Compound NameModification vs. Native GlucagonReceptor Binding IC50 (nM)Functional Activity
GlucagonNative Peptide2.3Full Agonist
This compounddes-His1, Asp9->Glu, C-terminal amide15Partial Agonist / Antagonist
[Glu9]-Glucagon(3-29) amidedes-(1-2), Asp9->Glu, C-terminal amide31Full Antagonist
[Glu9]-Glucagon(5-29) amidedes-(1-4), Asp9->Glu, C-terminal amide66Full Antagonist
[Glu9]-Glucagon(6-29) amidedes-(1-5), Asp9->Glu, C-terminal amide36Full Antagonist

Data in the table is compiled from research findings reported in scientific literature. acs.orgsci-hub.box

Comparative Structural Analysis with Native Glucagon and Other Peptide Analogs

The functional differences between this compound and native glucagon are rooted in distinct molecular interactions with the glucagon receptor. Mechanistic studies reveal that the antagonist's binding kinetics differ significantly from the agonist's. pnas.orgnih.gov For instance, the binding of glucagon to its receptor is a complex process, sensitive to the presence of GTP and magnesium ions (Mg2+), which is characteristic of G-protein coupled receptor (GPCR) activation. pnas.orgnih.gov

In contrast, the binding of this compound is a simpler, single-order process that is notably independent of GTP and Mg2+. pnas.orgnih.gov Furthermore, the dissociation of the antagonist from the receptor is complete, whereas a portion of bound glucagon becomes irreversibly associated with the cell. pnas.org These observations suggest that the antagonist locks the receptor in a conformational state that is unable to couple with the G-protein and initiate the signaling cascade. The structural modifications—His1 deletion and Glu9 substitution—prevent the peptide-receptor complex from undergoing the necessary sequential adjustments required for signal transduction, effectively freezing it in an inactive state. pnas.orgnih.gov This provides a clear molecular model for its antagonistic action, distinguishing it from the dynamic interaction of the native hormone.

Investigative Applications in in Vitro and Ex Vivo Biological Models

Pancreatic Beta-Cell Function Studies

Modulation of Glucose-Stimulated Insulin (B600854) Release in Isolated Islets

In isolated mouse pancreatic islets, des-His1-[Glu9]-Glucagon (1-29) amide has been shown to potentiate glucose-induced insulin release. nih.gov At a concentration of 3 x 10-7 M, in the presence of 0.01 M D-glucose, the analog increased insulin release by 30% over a 30-minute period. nih.gov This effect was reversible, with insulin secretion returning to the baseline glucose-induced level upon removal of the peptide. nih.gov Comparatively, the same level of insulin release was achieved with a much lower concentration of native glucagon (B607659) (3 x 10-9 M), which at 3 x 10-7 M, enhanced insulin release by 290% above the glucose baseline. nih.gov

However, in studies using human islets, the effect appears to be different. Research has shown that des-His1-[Glu9]-glucagon-amide can suppress insulin release at a high glucose concentration (10 mmol/l) by 50%. researchgate.net This suggests that the modulatory role of this antagonist on glucose-stimulated insulin secretion may be species-dependent or influenced by experimental conditions.

Table 1: Effect of this compound on Insulin Release in Isolated Islets

Species Glucose Concentration Compound Concentration Effect on Insulin Release Reference
Mouse 0.01 M 3 x 10-7 M 30% Increase nih.gov
Human 10 mmol/l 1 µmol/l 50% Suppression researchgate.net

Antagonism of Glucagon's Potentiating Effect on Insulin Secretion

A key application of this compound is its ability to act as a competitive antagonist at the glucagon receptor. nih.govtocris.comrndsystems.com This property has been leveraged to investigate the direct effects of glucagon on insulin secretion. In studies with human islet cells, this antagonist effectively reversed the potentiating effect of glucagon on glucose-induced insulin release. researchgate.netdiabetesjournals.org

Furthermore, research on purified rat beta-cells has demonstrated that glucagon-induced cyclic AMP (cAMP) production, a critical step in insulin secretion, is inhibited by this compound. nih.gov This confirms its role in blocking the signaling cascade initiated by glucagon in pancreatic beta-cells.

Hepatic Cell Line Investigations

The liver is a primary target for glucagon action, where it stimulates glucose production. This compound has been crucial in studying the mechanisms of glucagon receptor signaling in liver cells.

Inhibition of Glucagon-Mediated Adenylyl Cyclase Activity in Rat Liver Membranes

In rat liver membranes, this compound acts as a potent glucagon receptor antagonist, inhibiting glucagon-induced adenylyl cyclase activation with a pA2 value of 7.2. tocris.comrndsystems.com It binds effectively to the glucagon receptor but does not stimulate the formation of cAMP, thereby acting as a competitive antagonist. nih.gov

Mechanistic studies have revealed that the antagonist binds to glucagon receptors in a manner that is independent of Mg2+ and GTP. nih.govnih.govpnas.org This is in contrast to the agonist, glucagon, whose interaction with the receptor is significantly modified by these factors. nih.govnih.govpnas.org The binding of the antagonist does not lead to the necessary conformational changes in the receptor-ligand complex that are required for the stimulation of adenylyl cyclase. nih.govnih.govpnas.org

Table 2: Antagonistic Activity of this compound in Rat Liver Membranes

Parameter Value Reference
pA2 for inhibition of glucagon-induced adenylyl cyclase 7.2 tocris.comrndsystems.com
pA2 for glucagon binding 7.25 bertin-bioreagent.com

Adipose Tissue Precursor Research

Recent research has expanded the role of glucagon signaling to include adipose tissue, with implications for adiposity and metabolic health.

Influence on Proliferation of Adipose-Derived Stem Cells (ASCs)

Studies on human adipose-derived stem cells (ASCs) have shown that glucagon can inhibit their proliferation and differentiation. bioscientifica.com The inhibitory effects of glucagon on both cell proliferation and adipogenesis were found to be reversible by the specific glucagon receptor antagonist, this compound. bioscientifica.com This indicates that the observed effects of glucagon on ASCs are mediated through the glucagon receptor. bioscientifica.com

Interestingly, administration of a glucagon receptor antagonist, des-His1-[Glu9]-glucagon(1-29) amide, in mice led to an increase in plasma glucagon levels. pnas.org This highlights the complex feedback mechanisms involved in glucagon regulation.

Effects on Adipocyte Differentiation Pathways

The chemical compound this compound has been utilized as a specific antagonist to investigate the role of the glucagon receptor (GCGR) in adipocyte differentiation. In studies on human adipose precursors, glucagon was found to have a direct inhibitory action on both proliferation and differentiation. bioscientifica.com This inhibitory effect on adipogenesis could be reversed by the application of this compound, indicating that the effect is mediated through the glucagon receptor. bioscientifica.com

Further research has explored the consequences of glucagon receptor inhibition on adipose tissue metabolism. Administration of this compound in animal models resulted in an increase in plasma triglyceride levels. pnas.org This highlights an indirect but significant influence of glucagon receptor signaling on lipid metabolism within adipose tissue. The use of this antagonist has been crucial in demonstrating that glucagon's effects on the differentiation of human adipose precursors appear to involve both the glucagon-like peptide-1 receptor (GLP-1R) and the GCGR. bioscientifica.com

Model SystemCompound ActionObserved Effect on AdipocytesReference
Human Adipose PrecursorsAntagonist of GCGRReversal of glucagon-induced inhibition of proliferation and differentiation bioscientifica.com
Animal ModelAntagonist of GCGRIncrease in plasma triglyceride levels pnas.org

Neuronal Cell Model Applications

In the context of neuronal cell models, this compound serves as a critical tool for dissecting the signaling pathways of proglucagon-derived peptides that exhibit activity at both the glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R). nih.gov One such peptide is oxyntomodulin (OXM), which is known to have neuroprotective effects. nih.gov

Delineation of Glucagon Receptor vs. GLP-1 Receptor Roles in Oxyntomodulin Signaling

To distinguish the contributions of GCGR and GLP-1R to the neurotrophic and neuroprotective effects of oxyntomodulin (OXM), researchers have employed this compound as a specific GCGR antagonist in neuronal cell cultures. nih.gov

In studies using human neuroblastoma (SH-SY5Y) cells, OXM treatment was shown to increase cell viability, indicating a neurotrophic effect. When the GCGR was blocked by a 100-fold greater concentration of this compound, the beneficial effect of OXM on cell viability was maintained. nih.gov Conversely, the neurotrophic effect of OXM was completely abolished by the addition of a GLP-1R antagonist, exendin 9-39. nih.gov

Similarly, the neuroprotective action of OXM against glutamate-induced cell death was investigated. Pretreatment with OXM protected the neuronal cells from damage. The addition of this compound did not diminish this neuroprotective effect. However, the protective action of OXM was attenuated by the GLP-1R antagonist. nih.gov These findings collectively indicate that the neurotrophic and neuroprotective actions of OXM in these neuronal cell models are predominantly mediated through the GLP-1R, with the GCGR playing a less significant role. nih.gov

Cell LineTreatmentEffect on Cell Viability/ProtectionConclusionReference
SH-SY5YOXM (10⁻⁸ M) + this compound (10⁻⁶ M)Neurotrophic effect of OXM maintainedGCGR does not primarily mediate OXM's neurotrophic effect nih.gov
SH-SY5YOXM (10⁻⁸ M) + Exendin 9-39 (10⁻⁶ or 10⁻⁵ M)Neurotrophic effect of OXM abolishedGLP-1R is essential for OXM's neurotrophic effect nih.gov
SH-SY5YOXM (10⁻⁸ M) + Glutamate (B1630785) + this compoundNeuroprotective effect of OXM maintainedGCGR is not the primary mediator of OXM's neuroprotection nih.gov
SH-SY5YOXM (10⁻⁸ M) + Glutamate + Exendin 9-39Neuroprotective effect of OXM reducedGLP-1R plays a more significant role in OXM's neuroprotection nih.gov

Methodological Approaches and Experimental Design in Research on Des His1 Glu9 Glucagon 1 29 Amide

Radioligand Binding Assays for Receptor Interaction Characterization

Radioligand binding assays are a cornerstone in the characterization of des-His1-[Glu9]-Glucagon (1-29) amide, providing quantitative data on its affinity for the glucagon (B607659) receptor. These assays directly measure the binding of a radiolabeled ligand to its receptor, and in the context of this glucagon antagonist, they are typically performed in a competitive format.

The fundamental principle involves competing the unlabeled antagonist, this compound, against a radiolabeled form of glucagon, such as [¹²⁵I]iodo-Tyr¹⁰-glucagon, for binding to a source of glucagon receptors. A common source for these receptors is rat liver plasma membranes, which are known to have a high density of glucagon receptors.

The experimental procedure generally involves incubating the liver plasma membranes with a fixed concentration of the radiolabeled glucagon in the presence of increasing concentrations of this compound. After reaching equilibrium, the membrane-bound radioactivity is separated from the unbound radioligand, typically through rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a gamma counter.

The data obtained from these experiments are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the competing antagonist. From this curve, key parameters such as the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of this compound required to displace 50% of the specifically bound radiolabeled glucagon. This value is then used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the antagonist for the receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Illustrative Data from a Competitive Radioligand Binding Assay

Concentration of this compound (nM)Specific Binding of [¹²⁵I]iodo-Tyr¹⁰-glucagon (%)
0.198
185
1052
10015
10005
Note: This table presents illustrative data to demonstrate the expected outcome of a competitive binding assay. Actual experimental results would vary.

Quantitative Measurement of Second Messengers (e.g., cAMP Accumulation)

The binding of glucagon to its receptor, a G protein-coupled receptor (GPCR), activates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). As a glucagon receptor antagonist, this compound is expected to inhibit this glucagon-stimulated cAMP production.

Quantitative measurement of cAMP accumulation is therefore a critical functional assay to determine the potency of this antagonist. These experiments are typically conducted using whole cells or cell membrane preparations that endogenously or recombinantly express the glucagon receptor, such as rat liver membranes or Chinese Hamster Ovary (CHO) cells stably transfected with the human glucagon receptor.

In a typical experimental setup, the cells or membranes are pre-incubated with various concentrations of this compound before being stimulated with a fixed concentration of glucagon. The reaction is then stopped, and the cells are lysed to measure the intracellular cAMP levels. Various methods can be used for cAMP quantification, including radioimmunoassays (RIA), enzyme-linked immunosorbent assays (ELISA), and fluorescence resonance energy transfer (FRET)-based biosensors.

The results are expressed as the percentage of inhibition of the glucagon-stimulated cAMP response. From the dose-response curve, the IC₅₀ value for the inhibition of adenylyl cyclase activity can be determined. A key parameter derived from these functional assays is the pA₂, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve. For this compound, a pA₂ value of 7.2 has been reported for the inhibition of glucagon-induced adenylyl cyclase activation in rat liver membranes, indicating its potent antagonist activity. glpbio.com

Table 2: Inhibition of Glucagon-Stimulated cAMP Accumulation by this compound

ParameterValueCell System
pA₂7.2Rat Liver Membranes
Source: GlpBio glpbio.com

Utilization of Permeabilized Cell Systems for Mechanistic Dissection

To delve deeper into the molecular mechanisms of glucagon receptor antagonism, researchers can utilize permeabilized cell systems. Permeabilizing the cell membrane with agents like digitonin (B1670571) or saponin (B1150181) allows for direct access to the intracellular environment, enabling the manipulation of the cellular machinery involved in signal transduction.

This approach is particularly useful for studying the direct interaction of this compound with the receptor and its immediate effects on G protein coupling, without the complexities of upstream signaling events or the influence of intracellular feedback mechanisms. For instance, in permeabilized hepatocytes, researchers can directly introduce guanine (B1146940) nucleotides (like GTPγS, a non-hydrolyzable GTP analog) to study G protein activation or specific antibodies that target G protein subunits to identify which G proteins are involved in glucagon receptor signaling.

By using permeabilized cells, it is possible to isolate the receptor-G protein interaction and assess how this compound interferes with this crucial first step in signal transduction. This technique allows for a more precise dissection of the antagonist's mechanism of action at the membrane level.

Application of Specific Cell Lines

The choice of cell line is critical in studying the physiological effects of this compound. Different cell types express the glucagon receptor and respond to its activation or blockade in distinct ways, reflecting the diverse physiological roles of glucagon.

Hepatocytes

Hepatocytes, the primary parenchymal cells of the liver, are a key target for glucagon action and therefore a crucial cell system for studying glucagon antagonists. Primary hepatocytes or hepatocyte-derived cell lines (e.g., HepG2) are extensively used to investigate the effects of this compound on hepatic glucose metabolism. Key experimental readouts in these cells include the inhibition of glucagon-stimulated glucose output and the suppression of the expression of genes involved in gluconeogenesis and glycogenolysis.

Pancreatic Islet Cells

Pancreatic islet cells, particularly the alpha and beta cells, are another important target. While alpha cells produce glucagon, beta cells, which produce insulin (B600854), also express glucagon receptors. Research using isolated pancreatic islets or beta-cell lines (e.g., INS-1E) can elucidate the role of glucagon signaling in the regulation of insulin secretion. Experiments with this compound in these cells can determine its ability to modulate insulin release, particularly under different glucose concentrations.

Neuroblastoma Cells

While less conventional, neuroblastoma cell lines (e.g., SH-SY5Y) are sometimes used in broader pharmacological profiling. Some neuroblastoma cells express receptors for glucagon-like peptides, and investigating the effects of glucagon antagonists like this compound can help to understand potential off-target effects or previously unknown roles of glucagon signaling in the nervous system. Research on the related glucagon-like peptide-1 (GLP-1) has shown effects on neuroblastoma cell differentiation and survival. nih.gov Similar studies with glucagon antagonists could reveal whether these effects are specific to GLP-1 or are a broader characteristic of this peptide family.

Adipose-Derived Stem Cells

Adipose-derived stem cells (ADSCs) are multipotent stromal cells that can differentiate into various cell lineages, including adipocytes and osteoblasts. The influence of glucagon and its antagonists on the differentiation and function of these cells is an emerging area of research. Studies on the related peptide GLP-1 have demonstrated its ability to influence the differentiation of ADSCs. egetipdergisi.com.trsemanticscholar.orgnih.govnih.govresearchgate.net Investigating the effects of this compound on ADSCs could provide insights into the role of glucagon signaling in adipose tissue biology and its potential impact on metabolic diseases beyond its direct effects on the liver.

Peptide Synthesis and Purification Techniques for Analog Generation

The generation of this compound and other glucagon analogs for research purposes relies on well-established techniques in peptide chemistry, primarily solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS)

SPPS, particularly using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, is the standard method for producing synthetic peptides like this compound. google.comgoogle.combiorxiv.orguci.edunih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

The synthesis begins with the C-terminal amino acid attached to the resin. The N-terminal Fmoc protecting group is then removed, and the next Fmoc-protected amino acid is coupled to the free amine. This cycle of deprotection and coupling is repeated until the desired 29-amino acid sequence of des-His1-[Glu9]-Glucagon with the glutamic acid substitution at position 9 is assembled. The absence of the N-terminal histidine (des-His1) is achieved by starting the synthesis with the second amino acid of the native glucagon sequence. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail (e.g., trifluoroacetic acid). The C-terminal amide is typically generated by using a specific type of resin (e.g., Rink amide resin) that yields an amidated peptide upon cleavage.

Purification Techniques

Following synthesis and cleavage, the crude peptide is a mixture containing the desired product along with various impurities, such as deletion sequences, truncated peptides, and incompletely deprotected products. Therefore, a robust purification step is essential to obtain a highly pure sample of this compound for biological testing.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides. diva-portal.orggoogle.comgoogle.comwaters.comwaters.com The crude peptide mixture is dissolved in an aqueous solvent and loaded onto an RP-HPLC column, typically packed with a silica-based stationary phase that has been chemically modified with hydrophobic alkyl chains (e.g., C18 or C8).

The peptides are then eluted from the column using a gradient of increasing organic solvent concentration, most commonly acetonitrile, in water. The separation is based on the hydrophobicity of the peptides; more hydrophobic peptides are retained longer on the column. The elution of the peptides is monitored by UV absorbance, typically at 214 or 280 nm. Fractions are collected, and those containing the pure desired peptide, as confirmed by analytical HPLC and mass spectrometry, are pooled and lyophilized to yield the final, purified this compound as a stable powder.

Comparative Pharmacology and Receptor Modulatory Interactions

Distinction from Glucagon-Like Peptide-1 Receptor (GLP-1R) Antagonists

A critical aspect of the pharmacological profile of des-His1-[Glu9]-Glucagon (1-29) amide is its high selectivity for the glucagon (B607659) receptor over the closely related glucagon-like peptide-1 receptor (GLP-1R). nih.govupstate.edu While both receptors belong to the same class B G protein-coupled receptor family and share structural similarities, this antagonist demonstrates a clear preference for the GCGR. upstate.edudundee.ac.uk

Research has shown that this compound effectively blocks glucagon-induced signaling at the GCGR but has minimal to no effect on the agonist actions of GLP-1 or even glucagon at the GLP-1R. nih.govupstate.edu In studies using cell lines expressing either the GCGR or the GLP-1R, the antagonist fully suppressed glucagon activity in the GCGR-expressing cells but did not significantly alter the signaling mediated by the GLP-1R. nih.govupstate.edu This high degree of selectivity is crucial for its use as a research tool to dissect the specific actions of the glucagon receptor without confounding effects from the GLP-1R. nih.govupstate.edu

For instance, in studies investigating the neuroprotective effects of oxyntomodulin, a peptide that can activate both GCGR and GLP-1R, this compound was used to demonstrate that the observed neuroprotective effects were mediated through the GLP-1R, as the antagonist did not block these actions. nih.gov

Cross-Reactivity and Specificity Profile with Related G Protein-Coupled Receptors

The specificity of this compound extends beyond the GLP-1R to other related G protein-coupled receptors. Studies have demonstrated its lack of antagonistic activity at other class B GPCRs, such as the glucose-dependent insulinotropic peptide receptor (GIPR) and the glucagon-like peptide-2 receptor (GLP-2R). d-nb.info

The antagonist binds with high affinity to human glucagon receptors. nih.gov While it is a potent antagonist of the glucagon receptor, it has been reported to possess very low intrinsic activity in some assay systems. nih.gov However, in most functional assays, it behaves as a pure antagonist, inhibiting glucagon-induced adenylyl cyclase activation. bio-techne.comrndsystems.comtocris.com

The mechanism of its antagonist action involves binding to the glucagon receptor in a manner that does not trigger the conformational changes necessary for the stimulation of adenylyl cyclase. nih.gov This binding is independent of GTP and magnesium ions, unlike the binding of the natural agonist, glucagon. nih.gov

Receptor Specificity of this compound
ReceptorActivityReference
Glucagon Receptor (GCGR)Potent Antagonist bio-techne.comrndsystems.comtocris.com
Glucagon-Like Peptide-1 Receptor (GLP-1R)No Significant Antagonistic Activity nih.govupstate.edu
Glucose-Dependent Insulinotropic Peptide Receptor (GIPR)No Antagonistic Activity d-nb.info
Glucagon-Like Peptide-2 Receptor (GLP-2R)No Antagonistic Activity d-nb.info

Interplay with Receptor Activity-Modifying Proteins (RAMPs) in GCGR Modulation

Receptor Activity-Modifying Proteins (RAMPs) are single-transmembrane proteins that can interact with G protein-coupled receptors to modulate their function. nih.gov The glucagon receptor has been shown to interact with RAMP2. nih.govbiorxiv.orgessex.ac.uk

The presence of RAMP2 can alter the pharmacology of the GCGR. nih.govessex.ac.uk Specifically, the co-expression of RAMP2 with the GCGR has been shown to abolish the partial agonism of GLP-1 receptor ligands, like GLP-1 and liraglutide, at the GCGR. nih.govessex.ac.uk The addition of this compound can inhibit the signaling of these GLP-1 receptor ligands through the GCGR, confirming that their effect is indeed mediated by this receptor in the absence of RAMP2. nih.govessex.ac.uk

Advanced Research Avenues and Theoretical Implications

Elucidation of Novel Glucagon (B607659) Receptor Signatures Induced by Antagonist Binding

The interaction of des-His1-[Glu9]-Glucagon (1-29) amide with the glucagon receptor provides a distinct signature compared to the native agonist, glucagon. This antagonist binds to the receptor but fails to trigger the subsequent conformational changes necessary for the activation of adenylyl cyclase. nih.govpnas.org Studies using radiolabeled peptides have revealed significant differences in the binding kinetics between the antagonist and the native hormone.

The binding of this compound to hepatocytes follows a single first-order process. nih.gov In contrast, the association of glucagon with the same cells is more complex, described by the sum of two first-order processes. nih.gov Furthermore, the dissociation of the antagonist from intact hepatocytes is complete, whereas the dissociation of the agonist is not. nih.gov This suggests that the antagonist induces a receptor conformation that is more readily reversible and less complex than the agonist-induced state.

A key distinguishing feature is the antagonist's interaction with the receptor in a manner that is independent of magnesium (Mg2+) and guanosine (B1672433) triphosphate (GTP). nih.govcaymanchem.com The binding of the agonist, glucagon, is significantly modified by the presence of GTP and the absence of Mg2+. nih.gov This independence suggests that this compound stabilizes a receptor state that does not effectively couple to G-proteins, thereby preventing the initiation of the downstream signaling cascade that leads to adenylyl cyclase activation. nih.gov While it does not affect adenylate cyclase activity, it has been shown to stimulate the breakdown of inositol (B14025) phospholipids (B1166683) by phospholipase C in hepatocytes. bertin-bioreagent.com

FeatureThis compound (Antagonist)Glucagon (Agonist)
Binding Process Single first-order process nih.govSum of two first-order processes nih.gov
Dissociation Complete from intact hepatocytes nih.govIncomplete from intact hepatocytes nih.gov
GTP Dependence Not affected nih.govcaymanchem.comSignificantly modified nih.gov
Mg2+ Dependence Not affected nih.govSignificantly modified nih.gov
Adenylyl Cyclase Activation No detectable activation pnas.orgbertin-bioreagent.comStimulates activation nih.gov
Binding Affinity (pA2) 7.2 medchemexpress.comN/A

Potential for Deeper Understanding of Glucagon Receptor Allostery

The study of this compound contributes to the broader understanding of glucagon receptor allostery—the process by which binding at one site influences the activity at another, distant site on the receptor. While this peptide is a competitive antagonist that binds to the orthosteric site (the same site as glucagon), its inability to activate the receptor highlights the subtle conformational changes required for signal transduction. acs.org

Research into glucagon receptor antagonists has expanded to include non-peptide, small-molecule allosteric modulators that bind to sites distinct from the glucagon binding pocket, often within the transmembrane domains. nih.govnih.govsemanticscholar.org These allosteric antagonists can provide alternative mechanisms for inhibiting receptor function. For instance, the small molecule antagonist L-168,049 acts as a non-competitive antagonist, suggesting it binds to a different site than glucagon. semanticscholar.org The study of how different classes of antagonists—orthosteric peptide antagonists like this compound and allosteric small-molecule inhibitors—affect receptor conformation can reveal the complex allosteric communication pathways within the glucagon receptor. nih.gov Comparing the effects of these different antagonists can help map the allosteric networks that connect the extracellular ligand-binding domain to the intracellular G-protein coupling region. nih.gov

Development of this compound as a Tool for Dissecting Complex Physiological Pathways

Due to its specificity and potent antagonist activity, this compound has become an invaluable pharmacological tool for investigating the physiological roles of glucagon. It allows researchers to block the effects of endogenous glucagon and thereby elucidate its contribution to various metabolic processes.

Key research applications include:

Investigating Hyperglycemia: The antagonist effectively blocks glucagon-induced hyperglycemia in animal models, such as normal rabbits and streptozocin-diabetic rats. bertin-bioreagent.com This helps to quantify the contribution of glucagon to elevated blood glucose levels in both normal and diabetic states.

Studying Insulin (B600854) Secretion: Research has shown that this compound can enhance glucose-stimulated insulin release from the pancreas in vitro. This supports the hypothesis that glucagon receptors on islet cells play a role in regulating insulin secretion.

Differentiating Receptor Roles: This peptide has been used to distinguish between the actions mediated by the glucagon receptor (GCGR) and the highly homologous glucagon-like peptide-1 receptor (GLP-1R). Studies have demonstrated that it is a specific antagonist for the GCGR with minimal to no effect on the GLP-1R, making it a precise tool for isolating the physiological effects of GCGR activation. upstate.edunih.gov

Future Directions in Peptide Engineering Based on this compound Scaffold

The structure of this compound serves as a foundational scaffold for the rational design of novel peptide-based glucagon receptor antagonists with improved properties. acs.org The initial discovery that the removal of the N-terminal histidine (His1) and the substitution of aspartic acid at position 9 with glutamic acid (Glu9) could dissociate receptor binding from signal transduction was a seminal finding. pnas.orgresearchgate.net

Subsequent research has built upon this scaffold to develop antagonists with even greater potency and metabolic stability. acs.orgsci-hub.box Strategies have included:

N-Terminal Truncation: Further truncations of the N-terminus of the peptide have been explored to identify the minimum sequence required for antagonist activity. acs.orgsci-hub.box

Amino Acid Substitution: Systematic substitution of other amino acids in the sequence has been performed to enhance binding affinity and antagonist potency. For example, substituting Phe6 with L-3-phenyllactic acid (Pla) in a truncated version of the antagonist led to improved receptor binding. acs.orgsci-hub.box

Hybrid Peptides: The antagonist scaffold has been used to engineer hybrid peptides that possess dual functionalities, such as acting as a GLP-1 receptor agonist and a glucagon receptor antagonist, offering novel therapeutic approaches for diabetes. nih.gov

Improving Physicochemical Properties: Modifications are also aimed at improving aqueous solubility and in vivo duration of action, for instance, through the substitution of certain amino acids or the attachment of fatty acid moieties (palmitoylation). acs.orgsci-hub.box

These peptide engineering efforts, originating from the structural insights provided by this compound, continue to drive the development of next-generation therapeutics for metabolic diseases. acs.orgnih.gov

Q & A

Q. How can researchers design a robust study to compare des-His1-[Glu⁹]-Glucagon (1-29) amide with other GCGR antagonists?

  • Methodological Answer : Implement a blinded, randomized crossover design in a hyperglycemic animal model. Primary endpoints should include glucose AUC (area under the curve) and insulin/glucagon ratios. Use ANOVA with post-hoc Tukey tests to compare efficacy across peptide variants and controls like Lixisenatide .

Data Contradiction Analysis

  • Example : If one study reports potent hypoglycemic effects while another shows no significant impact, evaluate variables such as:
    • Peptide purity : Batch-to-batch variability (e.g., 95% vs. 98%) affects bioactivity .
    • Dosage regimen : Suboptimal dosing intervals may fail to sustain receptor antagonism.
    • Model selection : Genetic differences in GCGR expression (e.g., db/db mice vs. Zucker rats) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.